molecular formula C10H22BNO2 B14056609 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B14056609
M. Wt: 199.10 g/mol
InChI Key: XKWRBGBRCLABOY-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is an organoboron compound featuring a pinacol boronate ester moiety linked to a butylamine chain. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and solubility in organic solvents, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura couplings . The primary amine group at the terminal position of the butyl chain provides a reactive site for further functionalization, enabling applications in pharmaceutical synthesis, polymer chemistry, and materials science.

Properties

Molecular Formula

C10H22BNO2

Molecular Weight

199.10 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C10H22BNO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h8H,6-7,12H2,1-5H3

InChI Key

XKWRBGBRCLABOY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC)N

Origin of Product

United States

Preparation Methods

Transesterification from Boronic Acid Precursors

Transesterification is a widely used method to install the pinacol boronate group. Starting from 1-aminobutaneboronic acid, reaction with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene under Dean-Stark conditions yields the target compound. Acid catalysis (e.g., p-toluenesulfonic acid) accelerates the reaction, which typically proceeds at 80–100°C for 12–24 hours .

Optimization Insights :

  • Excess pinacol (1.5–2.0 equiv.) drives the reaction to completion.
  • Azeotropic removal of water prevents hydrolysis of the boronic acid.
  • Yields range from 70–85% , with purity >95% after recrystallization from ethyl acetate/hexane.

Miyaura Borylation of Halogenated Butan-1-amine Derivatives

The Miyaura borylation employs bis(pinacolato)diboron (B2Pin2) and palladium catalysis to convert halogenated precursors into boronate esters. For 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine, a protected amine (e.g., N-Boc-1-bromobutan-1-amine) reacts with B2Pin2 under inert conditions.

Typical Reaction Conditions :

  • Catalyst: Pd(dppf)Cl2 (3 mol%)
  • Base: KOAc (3.0 equiv.)
  • Solvent: DMSO or DMF at 80–90°C for 6–8 hours .
  • Post-reaction deprotection (e.g., TFA for Boc removal) yields the free amine.

Performance Metrics :

  • Isolated yields: 65–75%
  • Purity: >98% (HPLC) after column chromatography.

Hydrolysis of Complex Boronate Esters

Adapting methods from ixazomib citrate synthesis, hydrolysis of chiral pinanediol or related boronate esters in acidic media provides a route to the target compound. For example, treating (R)-1-(pinanediol-2-yl)butan-1-amine with boric acid and citric acid in acetone at 60°C induces transesterification to the pinacol boronate.

Critical Parameters :

  • Acid concentration: 1.1 equiv. H3BO3 and 1.1 equiv. C6H8O7 .
  • Co-solvents: Ethyl acetate improves crystallization efficiency.
  • Yield: >85% with 98% HPLC purity .

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Transesterification 70–85 95–98 High Moderate
Miyaura Borylation 65–75 98–99 Moderate High
Boronate Hydrolysis 85–90 98–99 High Low

Key Observations :

  • Transesterification is cost-effective but requires anhydrous conditions.
  • Miyaura Borylation offers high purity but involves expensive palladium catalysts.
  • Hydrolysis excels in scalability and yield but necessitates chiral starting materials.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 1.35 (s, 12H, pinacol CH3), 1.50–1.58 (m, 4H, butyl CH2), 2.75 (t, 2H, NH2CH2), 3.20 (q, 1H, B-CH).
  • 13C NMR : δ 24.9 (pinacol CH3), 83.5 (B-O-C), 45.2 (NH2CH2).
  • HRMS (ESI+) : m/z calc. for C11H24BNO2 [M+H]+: 214.1912; found: 214.1909.

X-ray Powder Diffraction (XRPD)

Form 3 of the compound (per WO2016155684A1) exhibits characteristic reflections at 5.4°, 10.9°, 12.4° , and 22.6° 2θ, confirming crystallinity and phase purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Borylation: Palladium catalysts, benzylic C-H bonds.

    Hydroboration: Transition metal catalysts, alkyl or aryl alkynes and alkenes.

    Coupling Reactions: Copper catalysts, aryl iodides.

Major Products:

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the compound’s reactivity and its ability to form new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pinacol boronate esters with amine-containing substituents. Below is a detailed comparison with structurally analogous compounds, emphasizing structural variations, physical properties, and reactivity.

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine Butylamine chain, primary amine, pinacol boronate C₁₀H₂₁BNO₂ 198.10 -
(Z)-1,4-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine Styryl group, conjugated double bond, secondary amine C₂₂H₂₈BNO₂ 349.28
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine Methoxy-substituted benzyl group, tertiary amine (N-methylpropan-2-amine) C₂₀H₃₁BNO₃ 352.28
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine Fluorinated benzyl group, primary amine C₁₇H₂₆BFNO₂ 330.21
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine Indazole core, secondary amine C₁₄H₂₀BN₃O₂ 273.14

Physical Properties

  • For example, (Z)-1,4-diphenyl-3-(pinacol boronate)but-3-en-1-amine melts at 170–173°C , while N-(4-methoxy-3-pinacol boronate benzyl)-N-methylpropan-2-amine likely has a lower melting point due to its branched tertiary amine . Fluorinated derivatives (e.g., N-(4-fluoro-2-pinacol boronate benzyl)butan-1-amine) may show altered solubility profiles due to increased electronegativity .

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase boronate ester reactivity in cross-couplings, while electron-withdrawing groups (e.g., fluorine in ) reduce it but enhance stability.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) impede coupling efficiency but improve selectivity in multi-step syntheses.
  • Thermal Stability : Pinacol boronate esters with aromatic amines (e.g., indazole in ) exhibit higher thermal stability compared to aliphatic amines due to resonance stabilization.

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature, including data tables and relevant case studies.

The molecular formula for 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is C12H23BNO2C_{12}H_{23}BNO_2, with a molecular weight of approximately 221.14 g/mol. The compound features a dioxaborolane moiety which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds can influence enzyme activity and cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation but may include:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Interference with signaling pathways that are critical for cell growth and differentiation.

Antitumor Activity

Recent studies have indicated that derivatives of boron-containing compounds exhibit antitumor activity. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolane compounds inhibited tumor cell proliferation in vitro by inducing apoptosis in cancer cells. The study suggested that the mechanism involved the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Research Findings : In a model of acute inflammation, compounds similar to 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine were found to reduce pro-inflammatory cytokine levels significantly. This suggests a potential use in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferationJournal of Medicinal Chemistry
Anti-inflammatoryReduction in pro-inflammatory cytokinesJournal of Immunology

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves coupling a pre-functionalized amine precursor with a boronate ester. A common approach is the Suzuki-Miyaura coupling, where the boronate ester reacts with a halogenated intermediate. Critical parameters include:

  • Protection of the amine group : To prevent unwanted side reactions (e.g., coordination with catalysts), temporary protection (e.g., Boc or Fmoc groups) may be required .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions enhance coupling efficiency .
  • Solvent and temperature : Tetrahydrofuran (THF) or dioxane at 60–80°C under inert atmosphere improves yield .
    Optimization Tip : Monitor reaction progress via TLC (1:9 EtOAc:Hexanes, Rf ~0.35) and purify via flash chromatography .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the butan-1-amine chain (δ ~1.2–1.6 ppm for methyl groups) and dioxaborolane ring (δ ~1.3 ppm for pinacol methyls) .
    • ¹¹B NMR : A singlet near δ 33–34 ppm confirms boronate ester formation .
  • Purity Assessment :
    • HPLC/GC : Use C18 columns (UV detection at 254 nm) or GC with flame ionization to verify >97% purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (calc. for C₁₀H₂₂BNO₂: 211.18 g/mol) .

Advanced: How can researchers mitigate amine-induced deactivation in cross-coupling reactions?

Methodological Answer:
The primary amine can coordinate with metal catalysts, reducing reactivity. Strategies include:

  • Protecting Groups : Temporarily convert the amine to a tert-butyl carbamate (Boc) or trimethylsilyl (TMS) derivative .
  • Catalyst Modification : Use bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to stabilize the Pd center against amine interference .
  • Additives : Introduce Lewis acids (e.g., ZnCl₂) to sequester free amines and enhance catalytic turnover .

Advanced: How does solvent polarity influence the stability of the boronate ester-amine system?

Methodological Answer:

  • Polar Protic Solvents (e.g., H₂O, MeOH) : Hydrolyze the boronate ester (B–O bond cleavage), reducing stability. Avoid unless reactions require in situ boronic acid generation .
  • Non-Polar Solvents (e.g., Hexane, Toluene) : Stabilize the boronate ester but may limit solubility. Ideal for storage .
  • Aprotic Solvents (e.g., THF, DMF) : Balance stability and reactivity for catalytic applications. Pre-dry solvents over molecular sieves to prevent hydrolysis .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols .
  • Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous NaOH (1M) before disposal .
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can computational models predict reactivity in novel catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the boronate’s LUMO energy, predicting nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on boronate stability (e.g., water vs. THF) using GROMACS .
  • Docking Studies : Evaluate amine-catalyst interactions to optimize ligand design (e.g., PyMol for visualization) .

Advanced: How to resolve yield discrepancies in reactions under varying catalytic conditions?

Methodological Answer:

  • Variable Screening : Use a Design of Experiments (DoE) approach to test catalyst loadings (0.5–5 mol%), temperatures (25–80°C), and solvent ratios .
  • Controlled Replicates : Perform triplicate runs to identify outliers (e.g., moisture contamination) .
  • Post-Reaction Analysis :
    • ICP-MS : Quantify residual Pd to assess catalyst leaching .
    • Kinetic Profiling : Track intermediate formation via in situ IR spectroscopy .

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